molecular formula C10H15NO2 B3142450 3-(2-(Dimethylamino)ethoxy)phenol CAS No. 50544-44-0

3-(2-(Dimethylamino)ethoxy)phenol

Cat. No.: B3142450
CAS No.: 50544-44-0
M. Wt: 181.23 g/mol
InChI Key: BPLAMHAAABHMPB-UHFFFAOYSA-N
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Description

3-(2-(Dimethylamino)ethoxy)phenol is a versatile chemical compound with the molecular formula C10H15NO2. It is characterized by the presence of a phenol group substituted with a 2-(dimethylamino)ethoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(2-(Dimethylamino)ethoxy)phenol typically involves the reaction of 3-ethylphenol with a methylation reagent. One method involves reacting 3-ethylphenol with dimethylamine in the presence of a catalyst under controlled temperature conditions . Another method includes the use of N,N-dimethylformamide as a solvent and a methylation reagent to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification, distillation, and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Dimethylamino)ethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are commonly used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated phenols, nitrophenols, and other substituted phenols.

Scientific Research Applications

3-(2-(Dimethylamino)ethoxy)phenol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(2-(Dimethylamino)ethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Dimethylamino)ethoxy)phenol is unique due to the presence of both the dimethylamino and ethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .

Properties

IUPAC Name

3-[2-(dimethylamino)ethoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-11(2)6-7-13-10-5-3-4-9(12)8-10/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLAMHAAABHMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Compound 113B was prepared in a similar manner to the synthesis of compound 31F by substituting compound 31E with compound 113A: 1H NMR (DMSO-d6): δ 9.34 (s, 1H), 7.03 (t, J=8.03 Hz, 1H), 6.30-6.36 (m, 3H), 3.96 (d, J=5.95 Hz, 2H), 2.58 (d, J=5.8 Hz, 2H), 2.20 (s, 2H) ESI (+)/MS: 182 (M+H)+.
Name
compound 31F
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0 (± 1) mol
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reactant
Reaction Step One
Name
compound 113A
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(2-(Dimethylamino)ethoxy)anisole is reacted with boron tribromide to give 3-(2-(dimethylamino)ethoxy)phenol which is reacted with sodium hydride and N-(3-bromopropyl)phthalimide and the product deprotected with methylamine to give 3-(3-(2-(dimethylamino)ethoxy)phenoxy)propylamine.
Name
3-(2-(Dimethylamino)ethoxy)anisole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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